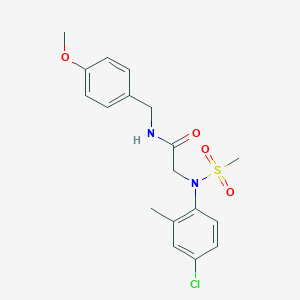![molecular formula C20H16N2O2S B258600 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B258600.png)
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its unique chemical structure and its ability to modulate various biological processes. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including cancer and bacterial infections. Additionally, the study of the compound's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves several steps. The first step involves the reaction of 2-aminobenzimidazole with thioamide to form 2-aminothiazolo[3,2-a]benzimidazole. This intermediate is then reacted with 4-(cyclopropylmethoxy)benzaldehyde to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biological processes, including inflammation, oxidative stress, and cell proliferation. It has also been studied for its potential anticancer and antibacterial properties.
Propriétés
Nom du produit |
2-[4-(cyclopropylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
|---|---|
Formule moléculaire |
C20H16N2O2S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2Z)-2-[[4-(cyclopropylmethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H16N2O2S/c23-19-18(25-20-21-16-3-1-2-4-17(16)22(19)20)11-13-7-9-15(10-8-13)24-12-14-5-6-14/h1-4,7-11,14H,5-6,12H2/b18-11- |
Clé InChI |
JKMXFKOBYFQKIE-WQRHYEAKSA-N |
SMILES isomérique |
C1CC1COC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
SMILES |
C1CC1COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
SMILES canonique |
C1CC1COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)

![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)


![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)